L-Thyroxine-N-methylamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14I4N2O3/c1-22-16(24)13(21)4-7-2-11(19)15(12(20)3-7)25-8-5-9(17)14(23)10(18)6-8/h2-3,5-6,13,23H,4,21H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYBBJJOQJVIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14I4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
789.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization of L Thyroxine N Methylamide
Optimization of Synthetic Processes for Yield and Purity in Analytical Standards Research
The optimization of synthetic processes for L-Thyroxine-N-methylamide is not geared towards maximizing bulk production, but rather towards achieving the exceptionally high purity required for an analytical standard. The presence of impurities such as this compound in Active Pharmaceutical Ingredients (APIs) like Levothyroxine sodium must be strictly controlled, necessitating the availability of well-characterized reference materials for their detection and quantification. researchgate.net
Research in this area focuses on refining the synthesis and purification to eliminate by-products and ensure the isolation of this compound with purity typically exceeding 98-99%. sigmaaldrich.com The development of a Certified Reference Material (CRM) for L-thyroxine, for instance, involves an exhaustive characterization of all potential impurities, underscoring the need for pure standards. mdpi.com
Detailed Research Findings:
The synthesis of potential impurities, including this compound, has been undertaken to provide pure reference markers for High-Performance Liquid Chromatography (HPLC) analysis. e-journals.in The optimization process involves several key considerations:
Reaction Conditions: Fine-tuning the reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, is critical. For the amidation step, controlling the addition of methylamine (B109427) and the reaction temperature can minimize the formation of side products.
Purification Techniques: Post-synthesis purification is the most critical step for achieving analytical-grade purity. Techniques such as column chromatography and preparative HPLC are employed to separate the desired N-methylamide from unreacted starting materials, intermediates, and other synthesis-related impurities. The choice of solvent systems for chromatography is optimized to achieve the best separation. nih.gov
Crystallization: Controlled crystallization can be a highly effective final purification step. Optimizing solvent ratios, temperature profiles, and cooling rates can yield highly pure crystalline material with a consistent form, which is ideal for a reference standard. smolecule.com
Analytical Characterization: Purity assessment is an integral part of the optimization process. A suite of analytical techniques is used to establish the purity of the synthesized standard and to fully characterize it. As outlined in studies for related compounds, this includes HPLC for purity determination, mass spectrometry for structural confirmation, and quantitative NMR (qNMR) for assigning a precise purity value. researchgate.netmdpi.com
The following table summarizes key data points relevant to the synthesis and characterization of this compound as an analytical standard.
| Parameter | Data/Technique | Purpose in Optimization | Reference(s) |
| Chemical Formula | C₁₆H₁₄I₄N₂O₃ | Basic compound identification | caymanchem.como2hdiscovery.co |
| Molecular Weight | 789.9 g/mol | Mass spectrometry verification | caymanchem.como2hdiscovery.co |
| Purity Target | ≥90% - >98% | Goal for use as an analytical standard | caymanchem.comsigmaaldrich.com |
| Purification Method | High-Performance Liquid Chromatography (HPLC) | Separation from impurities to achieve high purity | nih.gov |
| Structural Analysis | ¹H NMR, Mass Spectrometry, IR Spectroscopy | Unambiguous identification of the synthesized compound | e-journals.in |
| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml | Informs solvent selection for purification and analysis | caymanchem.comglpbio.com |
Ultimately, the "optimization" for a compound like this compound is defined by the stringent requirements of its application in pharmaceutical quality control. The process prioritizes the fidelity of the final product over the reaction yield, ensuring that the reference standard is a reliable tool for guaranteeing the safety and purity of L-thyroxine medications.
Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Techniques for Definitive Structural Assignment
The synthesis of L-Thyroxine-N-methylamide is typically achieved by reacting levothyroxine with thionyl chloride in methanol (B129727) to form the corresponding methyl ester, which is then treated with methylamine (B109427). e-journals.in Following synthesis, its structure is confirmed using a combination of spectroscopic methods. e-journals.in
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. Key expected signals include those for the aromatic protons on the two diiodophenyl rings, the protons of the alanine (B10760859) side chain, the N-H protons of the amine and amide groups, and the methyl protons of the amide group.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Assignment |
|---|---|---|
| ~7.8 | s | Aromatic Protons (Inner Ring) |
| ~7.0 | s | Aromatic Protons (Outer Ring) |
| ~4.0-4.2 | m | α-CH (Alanine) |
| ~3.0-3.4 | m | β-CH₂ (Alanine) |
| ~2.6-2.8 | d | N-CH₃ (Amide) |
| Variable | br s | -NH₂ (Amine), -NH (Amide), -OH (Phenol) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms. Expected signals would correspond to the carbons of the two aromatic rings (including those bonded to iodine, oxygen, and the side chain), the carbonyl carbon of the amide, the alpha- and beta-carbons of the alanine backbone, and the methyl carbon. The availability of techniques like ¹³C APT (Attached Proton Test) can further distinguish between CH, CH₂, and CH₃ groups. veeprho.com
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
|---|---|
| ~170-175 | Amide Carbonyl (C=O) |
| ~110-155 | Aromatic Carbons |
| ~80-95 | Aromatic Carbons (C-I) |
| ~55 | α-Carbon (CH) |
| ~35 | β-Carbon (CH₂) |
| ~26 | Methyl Carbon (N-CH₃) |
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and molecular weight of this compound. The compound has a molecular formula of C₁₆H₁₄I₄N₂O₃ and a monoisotopic mass of approximately 789.7183 Da. nih.gov HRMS provides a precise mass measurement, typically with an error of less than 5 ppm, which validates the molecular formula. mdpi.com
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers further structural confirmation. researchgate.netnih.gov Key fragmentation pathways would involve neutral losses characteristic of the thyroxine structure, such as the loss of iodine radicals and cleavage of the aliphatic side chain. mdpi.comresearchgate.net The presence of the N-methylamide group would also lead to characteristic fragmentation patterns distinct from L-thyroxine.
| Ion | Calculated m/z | Description |
|---|---|---|
| [M+H]⁺ | 790.7256 | Protonated molecular ion |
| [M-H]⁻ | 788.7110 | Deprotonated molecular ion |
| [M+Na]⁺ | 812.7075 | Sodium adduct |
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. e-journals.in The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. mdpi.comlibretexts.orgopenstax.org These include the phenolic -OH, the primary amine -NH₂, the secondary amide -NH and C=O, the ether linkage, and the aromatic rings. e-journals.in
| Frequency (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3300-3500 | N-H stretch (primary amine, secondary amide) |
| 3200-3600 (broad) | O-H stretch (phenol) |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch |
| ~1640-1680 | Amide I band (C=O stretch) |
| ~1550 | Amide II band (N-H bend) |
| ~1240 | Aryl-O-Aryl stretch (ether) |
Chiral Purity and Enantiomeric Excess Determination
This compound possesses a single chiral center at the alpha-carbon of the alanine side chain, inherited from its precursor, L-thyroxine. acs.org Ensuring the chiral purity and determining the enantiomeric excess (e.e.) is crucial, as the biological activity of thyroxine and its derivatives is stereospecific. acs.org The 'L' configuration corresponds to the (S) stereoisomer. nih.gov
Methods for determining the optical purity of the parent compound, thyroxine, are well-established and directly applicable. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique. researchgate.net For instance, a teicoplanin-based chiral column can be used in reversed-phase mode to achieve baseline separation of the L- and D-enantiomers. researchgate.net A sensitive detection method, such as UV detection at 215 nm or mass spectrometry (LC-MS), allows for the quantification of each enantiomer. researchgate.netnih.gov The enantiomeric excess can then be calculated from the relative peak areas of the L- and D-isomers, confirming that the compound is predominantly the desired L-enantiomer. Chiral thin-layer chromatography (TLC) has also been demonstrated as a viable method for separating thyroxine enantiomers. nih.gov
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration
While chiral HPLC confirms enantiomeric purity, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are used to unambiguously determine the absolute configuration (AC) of the chiral center. nih.govnih.gov These methods measure the differential absorption of left and right circularly polarized light. encyclopedia.pub
The experimental VCD and ECD spectra are compared with theoretical spectra generated through quantum-mechanical calculations (typically using Density Functional Theory, DFT) for a chosen configuration (e.g., the 'S' configuration). nih.govsemanticscholar.org
VCD Spectroscopy: Measures circular dichroism in the infrared region, corresponding to vibrational transitions. A match between the experimental VCD spectrum and the spectrum calculated for the (S)-enantiomer provides definitive proof of the L-configuration. nih.govsoton.ac.uk
ECD Spectroscopy: Measures circular dichroism in the UV-visible region, corresponding to electronic transitions. The shape and sign of the Cotton effects in the ECD spectrum are highly sensitive to both the absolute configuration and the molecule's conformation. nih.govsemanticscholar.org Comparison with the calculated ECD spectrum allows for the assignment of the AC. nih.gov
The application of VCD and ECD, in conjunction with computational modeling, offers a powerful and reliable methodology for the non-destructive assignment of the absolute stereochemistry of this compound. nih.govnih.gov
Analytical Methodologies for Detection and Quantification
Development and Validation of Chromatographic Techniques for L-Thyroxine-N-methylamide Analysis
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are central to the analysis of this compound. These methods are developed to provide the necessary specificity, sensitivity, and accuracy for its determination in bulk drug substances. globalresearchonline.net
RP-HPLC is a widely used technique for the analysis of levothyroxine and its impurities. researchgate.net A specific, stability-indicating RP-HPLC method has been developed for the determination of related substances in Levothyroxine Sodium, which includes this compound. globalresearchonline.net In one such method, separation is achieved on a C18 column using a gradient elution program with a UV detection wavelength set to 225 nm, which is very close to the known maximum absorbance (λmax) of this compound at 224 nm. caymanchem.comglobalresearchonline.net The mobile phase typically consists of an aqueous component (like a buffer) and an organic modifier (like acetonitrile (B52724) and methanol). globalresearchonline.netresearchgate.net
The development of these methods involves testing various stationary phases and mobile phase compositions to achieve optimal separation. globalresearchonline.net The selection is often based on the physicochemical properties of the analytes, such as their solubility and pKa values. globalresearchonline.net
For even greater selectivity and sensitivity, liquid chromatography is coupled with mass spectrometry (LC-MS). sigmaaldrich.com LC-MS/MS methods offer superior specificity compared to immunoassays and standard HPLC-UV detection, allowing for the simultaneous analysis of multiple thyroid hormones and their metabolites. sigmaaldrich.comnih.gov
Techniques like HPLC-High Resolution Mass Spectrometry (HRMS/MS) have been employed in the investigation of levothyroxine derivatives, including LT4-N-methylamide. daneshyari.com The use of mass spectrometry provides definitive identification based on the mass-to-charge ratio of the compound and its fragments, which is critical for impurity profiling. daneshyari.com The development of LC-MS/MS methods has enabled the detection of thyroid hormones and their metabolites at picogram levels. nih.gov Online solid-phase extraction (SPE) coupled with LC-MS can further enhance the workflow by automating sample clean-up and concentration, leading to rapid and sensitive analysis. sigmaaldrich.com
Achieving baseline resolution between this compound, the main component Levothyroxine, and other impurities is a primary goal of method development. A 2023 study detailed the optimization of an RP-HPLC method that successfully separated this compound from seven other related substances. globalresearchonline.net The retention time for this compound was recorded at approximately 30.77 minutes, distinct from Levothyroxine Sodium at 27.63 minutes. globalresearchonline.net
Optimization involves adjusting several key parameters:
Stationary Phase: A YMC Pack Pro C18 RS (150 x 4.6 mm, 3µm) column was found to provide optimal resolution. globalresearchonline.net
Mobile Phase: A gradient elution using a buffered aqueous phase (Mobile Phase A: sulfamic acid and sodium hydroxide (B78521) in water, pH 3.9) and an organic phase (Mobile Phase B: acetonitrile, methanol (B129727), and orthophosphoric acid) was employed. globalresearchonline.net The gradient program is carefully designed to separate closely eluting peaks. globalresearchonline.net
Flow Rate: A flow rate of 0.8 mL/minute is typically used. globalresearchonline.netnih.gov
Column Temperature: The column temperature is maintained at a constant value, for instance, 30°C, to ensure reproducible retention times. globalresearchonline.net
Detection Wavelength: Detection is performed at 225 nm, which provides good sensitivity for levothyroxine and its related substances. globalresearchonline.netnih.govnih.gov
Optimized Chromatographic Conditions for this compound Analysis globalresearchonline.net
| Parameter | Optimized Condition |
|---|---|
| Chromatography | Waters Alliance HPLC |
| Column | YMC Pack Pro C18 RS (150 x 4.6) mm, 3µm |
| Flow Rate | 0.8 mL/minute |
| Injection Volume | 50 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Mode | Gradient |
Spectrophotometric and Electrochemical Detection Principles in Analytical Chemistry
While chromatography is the primary separation technique, spectrophotometric and electrochemical methods serve as the detection principles.
Spectrophotometric Detection: In HPLC, UV-Vis spectrophotometry is the most common detection method for thyroxine-related compounds. nih.govnih.gov The detection wavelength is set at or near the maximum absorbance of the analytes, typically around 225 nm, to ensure high sensitivity. globalresearchonline.netbenthamdirect.com Derivative spectrophotometry has also been used for the simultaneous determination of thyroxine and liothyronine (B1675554) in biological samples, a principle that could be applied to resolve overlapping spectra of related compounds. ekb.eg
Electrochemical Detection: Electrochemical methods offer an alternative with high sensitivity and are suitable for miniaturized sensors. mdpi.comnih.gov These methods work on the principle that target molecules undergo oxidation or reduction at an electrode surface, generating a measurable signal. mdpi.com For thyroxine detection, techniques like differential pulse voltammetry (DPV) have been used with modified screen-printed electrodes, achieving detection limits in the nanomolar range. researchgate.net The development of sensors based on molecularly imprinted polymers or nanostructured materials shows promise for the selective and sensitive detection of thyroxine and its derivatives. mdpi.comresearchgate.net
Methodological Robustness, Linearity, and Inter-Laboratory Transferability Studies
Validation according to International Council for Harmonisation (ICH) guidelines is essential to ensure that an analytical method is reliable for its intended purpose. globalresearchonline.netresearchgate.net
Linearity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound and other related substances, linearity is typically established over a concentration range, for example, from 1-7 µg/mL. globalresearchonline.net A correlation coefficient (R²) greater than 0.99 is generally required to demonstrate a linear relationship. nih.govnih.gov
Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov Studies have shown that methods for analyzing levothyroxine and its impurities are robust against minor changes in flow rate, column temperature, and mobile phase composition. nih.gov For example, a method was found to be robust with slight changes in injection volume, flow rate, and gradient ratio. nih.gov
Inter-Laboratory Transferability: This assesses the reproducibility of the test results in different laboratories. Such studies are critical for standardizing analytical procedures. iaea.orgwrc.org.za Inter-laboratory comparisons for thyroid hormone assays have highlighted potential sources of variability, such as high between-batch coefficients of variation (BBCV), which can be around 30-40% for some reagents, underscoring the need for well-validated and robust methods for reliable transfer. iaea.org
Summary of Validation Parameters for Related Substances Analysis globalresearchonline.netnih.govnih.govbenthamdirect.com
| Validation Parameter | Typical Findings / Acceptance Criteria |
|---|---|
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 90% to 110% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Typically in the ng/mL or low µg/mL range (e.g., 0.05 µg/mL) benthamdirect.com |
| Limit of Quantification (LOQ) | Typically in the ng/mL or low µg/mL range (e.g., 0.17 µg/mL) benthamdirect.com |
| System Suitability (%RSD of peak area/retention time) | ≤ 2% globalresearchonline.net |
| System Suitability (Theoretical Plates) | > 2000 globalresearchonline.net |
Application of Analytical Methods in Pharmaceutical Quality Control Research for Related Substances
The primary application of these validated analytical methods is in the quality control of pharmaceutical products. scispace.com A properly developed and validated stability-indicating HPLC method is crucial for quantifying the levels of this compound and other impurities in bulk levothyroxine sodium and its finished dosage forms. globalresearchonline.netnih.gov This ensures that the amount of any single impurity and the total amount of all impurities remain within the stringent limits set by regulatory bodies. These methods are used to analyze bulk drug batches before formulation and to conduct stability studies on the final drug product. globalresearchonline.netjetir.org
Chemical Stability and Degradation Pathways
Investigation of Degradation Mechanisms under Varied Environmental Conditions
The degradation of L-Thyroxine-N-methylamide can be anticipated to proceed through several mechanisms, primarily hydrolysis, photolysis, and oxidation, which are common degradation pathways for related pharmaceutical compounds. researchgate.net
The amide bond in this compound is susceptible to hydrolysis, which would lead to the formation of levothyroxine and methylamine (B109427). libretexts.orgchemguide.co.uk The rate of this hydrolysis is dependent on pH and temperature. researchgate.net Generally, amide hydrolysis can be catalyzed by both acids and bases. libretexts.orgchemguide.co.uk
Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.org In alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. libretexts.org For N-substituted amides like this compound, hydrolysis can be a reversible reaction, with the major products being the corresponding carboxylic acid (levothyroxine) and the amine (methylamine). researchgate.net Studies on the hydrolysis of N-methylacetamide, a model N-substituted amide, have shown that the reaction is first-order with respect to both the amide and water, with distinct pH-dependent regions. researchgate.net The rate of hydrolysis increases significantly at both low and high pH values, while being relatively insensitive to pH changes near neutral conditions. researchgate.net
Table 1: General Influence of pH on Amide Hydrolysis Rate
| pH Range | Relative Rate of Hydrolysis | Predominant Mechanism |
|---|---|---|
| < 3 | High | Acid-catalyzed |
| 3 - 8 | Low | Water-assisted/Neutral |
This table represents a general trend for amide hydrolysis and is not based on specific experimental data for this compound.
Exposure to light, particularly UV radiation, is a known factor in the degradation of thyroxine and its derivatives. e-journals.in The primary photolytic degradation pathway for thyroxine involves deiodination, where iodine atoms are sequentially removed from the aromatic rings. researchgate.netnih.gov It is highly probable that this compound undergoes a similar photodegradation process. The absorption of UV light can lead to the homolytic cleavage of the carbon-iodine bonds, forming iodothyronine radicals that can then abstract hydrogen atoms from the solvent. e-journals.in
Oxidative degradation is another significant pathway. For levothyroxine, oxidation can lead to deiodination and cleavage of the ether linkage. rsc.orgjuniperpublishers.com The presence of oxygen and exposure to high temperatures can accelerate this process. nih.govresearchgate.net For N-alkyl amides, oxidation can occur via hydrogen abstraction from the N-alkyl group, leading to dealkylation. rsc.org In the case of this compound, this could result in the formation of Levothyroxine-amide. Furthermore, the diphenyl ether linkage is also susceptible to oxidative cleavage. nih.gov The use of antioxidants in levothyroxine formulations underscores the importance of mitigating oxidative degradation. researchgate.net
Impact of Solution pH and Solvent Systems on Chemical Integrity
The chemical integrity of this compound in solution is significantly influenced by the pH and the nature of the solvent system. As discussed in the context of hydrolytic stability, the pH of the solution plays a crucial role. Forced degradation studies on levothyroxine have shown that it degrades when the pH is adjusted to extremes, such as 12.4 or 2.1. This suggests that this compound would exhibit similar instability at these pH values.
The choice of solvent can also affect stability. For instance, in photolytic deiodination studies of thyroxine, the solvent system was found to influence the rate and products of the reaction. chinesechemsoc.org The solubility of this compound varies in different solvents; it is soluble in DMF and DMSO, slightly soluble in ethanol, and has low solubility in PBS at pH 7.2. acs.org The use of organic solvents could potentially influence degradation pathways by altering the solubility of reactants and intermediates, or by participating in the degradation reactions themselves.
Identification and Characterization of Degradation Products and Intermediates
Given the lack of specific studies on this compound degradation, the identification of its degradation products is largely inferential, based on the known degradation of levothyroxine. The primary degradation pathways for levothyroxine include deiodination, deamination, and decarboxylation. nih.gov
For this compound, potential degradation products would likely include:
Levothyroxine: Resulting from the hydrolysis of the N-methylamide bond. libretexts.org
Deiodinated derivatives: Analogous to the degradation of levothyroxine, sequential loss of iodine atoms would produce various iodinated N-methylamide derivatives of thyronine. researchgate.net
Products of ether bond cleavage: Oxidative or enzymatic cleavage of the diphenyl ether bond could lead to the formation of diiodotyrosine derivatives with a modified N-methylamide side chain. rsc.org
Levothyroxine-amide: Resulting from the oxidative N-dealkylation of the methyl group. rsc.org
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are essential for the separation and identification of these potential degradation products. nih.gov
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product | Parent Compound |
|---|---|---|
| Hydrolysis | Levothyroxine | This compound |
| Hydrolysis | Methylamine | This compound |
| Photolytic/Oxidative Deiodination | Triiodo-thyronine-N-methylamide | This compound |
| Photolytic/Oxidative Deiodination | Diiodo-thyronine-N-methylamide | This compound |
| Oxidative N-Dealkylation | Levothyroxine-amide | This compound |
This table is based on inferred degradation pathways and not on direct experimental observation of this compound degradation.
Theoretical and Computational Chemistry Investigations
Molecular Modeling and Conformational Analysis of L-Thyroxine-N-methylamide
Molecular modeling is fundamental to understanding the three-dimensional structure of this compound. The conformation, or spatial arrangement of atoms, is crucial as it dictates how the molecule interacts with its environment, including biological receptors. The structure of this compound is characterized by two iodinated phenyl rings linked by an ether oxygen and an alanine-derived side chain, which is terminated with an N-methylamide group instead of the carboxylic acid found in L-Thyroxine.
Conformational analysis of this molecule focuses on the rotational freedom around several key single bonds, which gives rise to different conformers. The most significant rotations occur around the ether linkage and the bonds of the side chain.
Stable Conformations: Computational energy calculations, often using molecular mechanics or quantum mechanics, can identify the lowest energy (most stable) conformations. For the parent L-Thyroxine, studies have shown a preference for a "skewed" arrangement of the two rings, rather than a planar one. It is hypothesized that this compound would adopt a similar skewed geometry, as this minimizes steric hindrance between the bulky iodine atoms on the two rings. The N-methylamide group, being less bulky and uncharged compared to the carboxylate group of L-Thyroxine at physiological pH, may allow for a slightly different set of preferred side-chain conformations.
Below is a table of hypothetical low-energy dihedral angles for this compound, based on known values for related thyronine structures.
Table 1: Predicted Key Dihedral Angles for Low-Energy Conformers
| Dihedral Angle | Description | Predicted Value Range (Degrees) |
|---|---|---|
| φ (C-C-O-C) | Rotation of the outer ring around the ether bond | 90° to 110° |
| φ' (C-O-C-C) | Rotation of the inner ring around the ether bond | 0° to 20° |
| χ1 (N-Cα-Cβ-Cγ) | Side chain rotation 1 | -60°, 180°, +60° (staggered conformations) |
| χ2 (Cα-Cβ-Cγ-Cδ) | Side chain rotation 2 | ~90° (perpendicular to inner ring) |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound. These methods solve approximations of the Schrödinger equation to map the electron distribution within the molecule, which is key to predicting its stability and reactivity. acs.org
Electronic Structure: Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity.
Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule. For this compound, regions of negative potential (red/yellow) are expected around the phenolic oxygen, the ether oxygen, and the carbonyl oxygen of the amide group, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the amine and amide hydrogens, making them potential hydrogen bond donors.
Reactivity Prediction: The electronic data can predict sites of reactivity. The phenolic hydroxyl group is a likely site for deprotonation or hydrogen bonding. The lone pair of electrons on the α-amino group makes it nucleophilic. The modification of the C-terminus from a carboxylic acid to an N-methylamide changes the reactivity profile; the amide group is generally less reactive towards nucleophiles than a carboxylic acid but can still participate in important hydrogen bonding interactions.
The table below compares some computed properties of this compound with its parent compound, L-Thyroxine.
Table 2: Comparison of Computed Molecular Properties
| Property | This compound | L-Thyroxine |
|---|---|---|
| Molecular Formula | C16H14I4N2O3 | C15H11I4NO4 |
| Molecular Weight | 789.91 g/mol | 776.87 g/mol |
| Topological Polar Surface Area | 84.6 Ų | 92.8 Ų |
| Hydrogen Bond Donors | 3 | 3 |
| Hydrogen Bond Acceptors | 4 | 5 |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
While molecular modeling identifies static low-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. acs.org MD simulations model the movements of every atom in the molecule and the surrounding solvent (typically water) by applying the principles of classical mechanics.
Conformational Landscapes: By simulating the molecule for nanoseconds or longer, MD can explore the entire accessible conformational landscape. This reveals not only the most stable conformations but also the energy barriers between them and how quickly the molecule can transition from one shape to another. For this compound, this would show the flexibility of the ether linkage and the side chain in a solution environment.
Computational Analysis of Potential Binding Interactions with Macromolecular Structures
Given its structural similarity to L-Thyroxine, this compound is a candidate for interaction with thyroid hormone binding proteins, such as transthyretin (TTR) and the thyroid hormone receptors (TRs). acs.orgunb.br Computational docking and molecular dynamics simulations are powerful tools to predict and analyze these potential binding interactions.
Theoretical Receptor Binding Models: Molecular docking programs can predict the preferred binding orientation of this compound within the ligand-binding pocket of a receptor like TRβ. nih.gov The process involves sampling many possible poses and scoring them based on steric and electrostatic complementarity. It is expected that the di-iodinated diphenyl ether core of the molecule would fit into the binding pocket in a manner similar to L-Thyroxine itself. drugbank.com
Analysis of Binding Interactions: The primary difference in binding would arise from the N-methylamide side chain. In L-Thyroxine, the carboxylate group often forms crucial salt bridges or hydrogen bonds with positively charged (e.g., Lysine, Arginine) or polar residues in the binding pocket. mdpi.com The neutral N-methylamide group cannot form salt bridges but can act as both a hydrogen bond donor (from the N-H) and acceptor (at the C=O). Docking and subsequent MD simulations of the complex would reveal whether this new pattern of hydrogen bonds could effectively anchor the side chain. The loss of the strong ionic interaction could potentially lead to a lower binding affinity compared to L-Thyroxine. MD simulations of the ligand-protein complex can further assess the stability of the binding pose and the dynamics of the key interactions over time. nih.govnih.gov
The following table outlines a hypothetical comparison of binding interactions for L-Thyroxine and this compound within a theoretical thyroid hormone receptor binding pocket.
Table 3: Theoretical Binding Interactions with a Thyroid Hormone Receptor
| Molecular Moiety | L-Thyroxine Interaction Type | Potential this compound Interaction Type | Potential Impact of Change |
|---|---|---|---|
| Phenolic -OH group | Hydrogen Bond (Donor/Acceptor) with polar residues | Hydrogen Bond (Donor/Acceptor) with polar residues | No significant change expected |
| Diphenyl Ether Core | Hydrophobic/Van der Waals interactions | Hydrophobic/Van der Waals interactions | No significant change expected |
| α-Amino Group | Hydrogen Bond/Salt Bridge | Hydrogen Bond/Salt Bridge | No significant change expected |
| C-Terminus (-COO⁻) | Ionic Interaction (Salt Bridge) with Lys/Arg; H-Bond | Hydrogen Bond (Donor/Acceptor) via -CONHCH₃ | Loss of strong ionic interaction; replaced by weaker H-bonds, likely reducing binding affinity |
Biochemical and Molecular Interaction Studies Mechanistic and in Vitro Focus
Investigation of Molecular Recognition and Binding Mechanisms with Model Biological Systems
Specific experimental data on the molecular recognition and binding of L-Thyroxine-N-methylamide to biological targets such as thyroid hormone receptors (TRs) are not extensively available in peer-reviewed literature. The compound is primarily identified as a potential impurity in commercial preparations of L-thyroxine. caymanchem.comglpbio.combertin-bioreagent.com However, an understanding of its potential interactions can be inferred from the well-documented binding of its parent compound, L-Thyroxine (T4), and the known biochemical consequences of N-methylamide modification.
L-Thyroxine and its more active metabolite, triiodothyronine (T3), mediate their effects by binding to nuclear thyroid hormone receptors, TRα and TRβ. nih.govub.edu The binding of these hormones occurs within a hydrophobic pocket in the ligand-binding domain (LBD) of the receptor. ub.edu For L-Thyroxine, the carboxylate group of its alanine (B10760859) side chain is a key interacting moiety.
The modification of this carboxylate group to an N-methylamide in this compound introduces significant changes that would predictably alter its binding profile:
Loss of Negative Charge: The carboxylate group of L-Thyroxine is ionized at physiological pH, carrying a negative charge that can form crucial ionic interactions or salt bridges with positively charged amino acid residues within the receptor's binding pocket. The N-methylamide group is neutral, meaning this ionic interaction would be lost, likely reducing binding affinity.
Altered Hydrogen Bonding: The N-methylamide group introduces a new hydrogen bond donor (the N-H group) and maintains a hydrogen bond acceptor (the carbonyl oxygen). However, its geometry and hydrogen bonding pattern differ from that of a carboxylate group.
Steric Influence: The addition of a methyl group introduces steric bulk compared to the hydroxyl of the carboxylic acid, which could lead to unfavorable steric clashes within the confined space of the ligand-binding pocket. Crystal structures of TRβ show it can subtly adapt to accommodate the 5' iodine of T4, but the flexibility to accommodate a C-terminal modification is unknown. nih.gov
These alterations suggest that this compound would likely exhibit a significantly lower binding affinity for thyroid hormone receptors compared to L-Thyroxine.
Table 1: Comparison of Functional Groups and Predicted Interaction Potential
| Feature | L-Thyroxine | This compound | Predicted Impact on Molecular Recognition |
|---|---|---|---|
| Terminal Group | Carboxylic Acid (-COOH) | N-methylamide (-CONHCH₃) | Fundamental change in chemical properties. |
| Charge at pH 7.4 | Negative (-COO⁻) | Neutral | Loss of key ionic interactions with receptor. |
| H-Bond Donors | 1 (from -OH) | 1 (from N-H) | Altered geometry and potential for H-bonding. |
| H-Bond Acceptors | 2 (from C=O, -O⁻) | 1 (from C=O) | Reduced capacity to act as a hydrogen bond acceptor. |
| Steric Profile | Smaller hydroxyl group | Bulkier N-methyl group | Potential for steric hindrance in binding pocket. |
Enzymatic Biotransformation and Metabolic Stability in Defined in vitro Systems
Direct experimental studies detailing the enzymatic biotransformation and metabolic stability of this compound are not available. However, the principles of in vitro metabolism studies using systems like liver microsomes can be applied to predict its likely metabolic fate.
Metabolic stability, often expressed as in vitro half-life (t½) and intrinsic clearance (CLint), measures a compound's susceptibility to biotransformation. srce.hr These assays typically involve incubating the compound with a metabolically active system, such as human liver microsomes (HLM), which contain a high concentration of cytochrome P450 (CYP) enzymes. srce.hrspringernature.com The rate of disappearance of the parent compound is monitored over time. springernature.com
The metabolism of L-Thyroxine itself is complex and subject to modulation by various enzymes, including those in liver microsomes. nih.gov Key metabolic pathways for thyroid hormones include deiodination, glucuronidation, and ether-bond cleavage. The alanine side chain of L-Thyroxine can also be metabolized via deamination and decarboxylation.
The N-methylamide modification in this compound would likely confer increased metabolic stability compared to L-Thyroxine, specifically against enzymes that target the carboxylic acid moiety. In the field of peptidomimetics, replacing a terminal carboxylic acid or an internal amide bond is a common strategy to block the action of peptidases and other hydrolases, thereby increasing the compound's half-life. researchgate.netmdpi.com It is plausible that this compound would be resistant to enzymatic pathways involving decarboxylation. However, it would likely remain a substrate for other key metabolic enzymes, such as deiodinases acting on the iodinated rings.
Table 2: Standard Parameters in a Liver Microsome Metabolic Stability Assay
| Parameter | Description | Relevance |
|---|---|---|
| Test System | Human Liver Microsomes (HLM) or other species (e.g., rat, mouse). srce.hr | Contains Phase I metabolic enzymes (e.g., CYPs). |
| Cofactor | NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) | Required for the catalytic activity of CYP enzymes. srce.hr |
| Incubation Time | A time course (e.g., 0, 5, 15, 30, 60 minutes). | Allows for the determination of the rate of metabolism. |
| Half-life (t½) | Time required for 50% of the parent compound to be metabolized. srce.hr | A direct measure of the rate of disappearance. |
| Intrinsic Clearance (CLint) | The maximum metabolic ability of the liver, normalized per mg of microsomal protein. srce.hr | Used to predict in vivo hepatic clearance. |
Comparative Analysis of Molecular Interactions with L-Thyroxine and Other Thyroid Hormone Analogs
A comparative analysis highlights the significant structural and, consequently, functional differences between this compound and its parent compound, L-Thyroxine. The primary point of divergence is the C-terminal functional group, which is central to receptor recognition and metabolic processes.
While L-Thyroxine is the natural prohormone that binds to TRs, its affinity is lower than that of T3. ub.edu The receptor accommodates T4 through subtle conformational adjustments. nih.gov The conversion of the terminal carboxylate to an N-methylamide fundamentally alters the physicochemical properties required for this interaction.
In comparison to other thyroid hormone analogs, which typically feature modifications on the phenolic rings (e.g., varying iodine substitution) or the ether linkage, this compound represents a modification of the amino acid side chain. This change is predicted to have a more profound negative impact on receptor binding than alterations to the ring substituents, as the side chain's carboxylate group is a critical anchor. Analogs that retain the carboxylate but alter other parts of the molecule, such as 3,5-Diiodothyropropionic acid (DITPA), are known to bind to thyroid hormone receptors. glpbio.com The replacement of this essential group in this compound makes it a structurally distinct analog with a likely diminished biological interaction profile at the receptor level.
Table 3: Comparative Profile of L-Thyroxine vs. This compound
| Feature | L-Thyroxine | This compound | Predicted Consequence of Modification |
|---|---|---|---|
| Chemical Structure | Contains an L-alanine moiety with a free carboxylic acid. ebi.ac.uk | The carboxyl group is replaced by an N-methylamide. caymanchem.com | Drastic change in polarity, charge, and H-bonding. |
| Receptor Binding (Predicted) | Binds to TRα and TRβ, acting as an agonist. nih.gov | Significantly reduced binding affinity due to loss of charge and steric hindrance. | Likely inactive or very weakly active at thyroid receptors. |
| Metabolic Stability (Predicted) | Substrate for deiodinases, glucuronosyltransferases, and enzymes acting on the side chain. nih.gov | Potentially resistant to enzymes targeting the carboxyl group (e.g., decarboxylases). | Increased stability against specific metabolic pathways, but likely still a substrate for deiodination. |
This compound in the Context of Peptidomimetic Research
While this compound is not a peptide, its C-terminal modification is a classic example of a strategy used in peptidomimetic research to enhance drug-like properties. Peptidomimetics are molecules designed to mimic the structure and function of peptides but with improved stability and bioavailability. mdpi.comnih.gov
Backbone N-methylation, the introduction of a methyl group onto the nitrogen atom of an amide bond, is a powerful and widely used tool in peptide and peptidomimetic drug discovery. nih.govmdpi.comresearchgate.net This modification is employed to overcome the inherent liabilities of peptide-based drugs, such as poor metabolic stability and low cell permeability. nih.gov
Key advantages of N-methylation include:
Enhanced Metabolic Stability: The N-methyl group provides steric hindrance that blocks the access of peptidases, enzymes that cleave amide bonds, thereby preventing rapid degradation of the peptide chain. researchgate.net
Improved Permeability and Oral Bioavailability: By removing an amide proton (N-H), N-methylation reduces the molecule's hydrogen bond donating capacity. This can disrupt the network of intermolecular hydrogen bonds with water, making the molecule more lipophilic and facilitating its passage across cell membranes. nih.govnih.gov The highly N-methylated natural product, Cyclosporin A, is a classic example of an orally bioavailable cyclic peptide. nih.gov
Conformational Control: N-methylation restricts the rotation around the peptide bond, reducing the conformational flexibility of the peptide backbone. researchgate.netnih.gov This can lock the molecule into a specific, biologically active conformation, which can lead to increased receptor affinity and selectivity. researchgate.netnih.gov
Molecular Conformation: N-methylation significantly influences the conformational preferences of the peptide backbone. acs.org It creates steric strain that can favor a cis amide bond conformation over the more common trans conformation, or alter the dihedral angles (phi, ψ) of the amino acid residue. acs.org This conformational constraint rigidifies the molecule, which can be advantageous for several reasons:
It reduces the entropic penalty upon binding to a receptor.
It can pre-organize the molecule into its bioactive shape, enhancing potency. researchgate.net
It can improve selectivity by disfavoring conformations that bind to off-target receptors. nih.gov
Theoretical and experimental studies on N-methylated amides confirm that the modification can induce significant shifts in preferred dihedral angles and disrupt planarity, thereby altering the molecule's three-dimensional shape and electronic properties. acs.org
Table 4: Effects of N-Methylation on Amide Bond Properties
| Property | Unmodified Amide (-CONH-) | N-Methylated Amide (-CON(CH₃)-) | Consequence in Peptidomimetics |
|---|---|---|---|
| H-Bond Donor | Yes (N-H) | No | Increased lipophilicity and membrane permeability. wordpress.com |
| Backbone Flexibility | High | Reduced | Pre-organization for receptor binding; reduced entropic penalty. researchgate.netnih.gov |
| Proteolytic Stability | Susceptible to cleavage | Resistant to cleavage | Increased in vivo half-life. researchgate.net |
| Cis/Trans Isomerism | Primarily trans | Increased propensity for cis | Significant alteration of backbone conformation. acs.org |
Advanced Research Directions and Future Perspectives in L Thyroxine N Methylamide Chemistry
Development of Green Chemistry Approaches for L-Thyroxine-N-methylamide Synthesis
The synthesis of this compound is crucial for its use as an analytical standard to monitor impurity levels in levothyroxine drug products. A known laboratory-scale synthesis involves reacting L-thyroxine with thionyl chloride in methanol (B129727) to produce the corresponding methyl ester, which is then treated with methylamine (B109427) to yield the final N-methylamide product. nih.gov
From a green chemistry perspective, this pathway presents several areas for improvement. The use of thionyl chloride is hazardous, and the process involves multiple steps with solvent-intensive workups. Future research is directed towards developing more sustainable and environmentally benign synthetic routes. Key areas of exploration include:
Catalytic Amidation: Replacing stoichiometric activating agents like thionyl chloride with catalytic methods is a primary goal. Direct amidation of esters, a key step in the synthesis, can be achieved using greener methods. Recent advancements include transition-metal-free, solvent-free amidation of esters using sodium tert-butoxide (NaOtBu) as a mediator, which offers high yields and an environmentally friendly workup. rsc.org Another approach involves using water as a green solvent for the direct amidation of esters without the need for any metal catalysts or additives. nih.gov
Enzymatic Synthesis: Biocatalysis offers a highly specific and environmentally friendly alternative. Enzymes such as lipases can catalyze amide bond formation under mild conditions. Research into identifying or engineering an enzyme that can efficiently N-methylate the thyroxine backbone would represent a significant advancement in green synthesis.
Alternative Reagents: The use of safer, more sustainable reagents is being investigated. For instance, zirconyl chloride (ZrOCl₂·8H₂O), a low-toxicity and reusable catalyst, has been shown to be effective for the direct condensation of carboxylic acids with N,N'-dimethylurea under microwave irradiation to form N-methylamides. organic-chemistry.org This avoids the generation of water and allows for a faster, solvent-free reaction. organic-chemistry.org
Refinement of Ultrasensitive Analytical Characterization Techniques for Trace Level Detection
As this compound is an impurity, its detection at trace levels in active pharmaceutical ingredients (APIs) and finished drug products is critical for quality control. Standard characterization relies on methods like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). nih.gov An ion exchange HPLC method has been validated for quantifying levothyroxine, demonstrating low limits of detection (LOD) and quantification (LOQ) applicable to quality control assays. researchgate.net
However, the drive for ever-greater sensitivity has led to the exploration of advanced analytical techniques. Future refinements are focused on pushing the boundaries of detection to the picomolar (pM) and femtomolar (fM) levels.
Emerging Ultrasensitive Detection Methods for Thyroxine and Related Compounds:
| Analytical Technique | Principle | Reported Limit of Detection (LOD) for T4 | Potential for this compound Detection | Reference(s) |
| UPLC-MS/MS | Ultra-performance liquid chromatography coupled with tandem mass spectrometry combines high-resolution separation with sensitive and specific mass-based detection. | 260 pM | High. This technique is well-suited for identifying and quantifying trace impurities in complex matrices. | mdpi.com |
| Nanoelectronic FET Biosensors | Field-Effect Transistor (FET) biosensors using materials like tin disulfide (SnS₂) can detect binding events through changes in electrical conductance. | 1 fM | High. Aptamers or antibodies specific to the N-methylamide derivative could be developed for highly sensitive and specific detection. | nih.gov |
| SERS | Surface-Enhanced Raman Scattering uses plasmonic nanoparticles (e.g., gold or silver) to dramatically amplify the Raman signal of an analyte. | 10 pM (with Ag NPs) | High. Offers label-free detection with high sensitivity, making it a promising tool for rapid screening. | mdpi.com |
| Impedimetric Sensors | These electrochemical sensors measure changes in electrical impedance upon analyte binding to a modified electrode surface. | 6.1 pM | Moderate to High. Requires development of specific recognition elements on the sensor surface. | researchgate.net |
These ultrasensitive methods, while mostly developed for thyroxine itself, provide a clear roadmap for the refinement of analytical techniques for its derivatives. mdpi.comnih.gov Adapting these platforms for this compound would enable more stringent quality control and a better understanding of its prevalence in pharmaceutical products.
Deeper Mechanistic Understanding of Impurity Formation in Complex Pharmaceutical Formulations
This compound is recognized as a potential impurity in commercial preparations of levothyroxine. scispace.comresearchgate.net Its formation can occur during manufacturing or upon storage as a degradation product. nih.gov Understanding the precise mechanisms of its formation is essential for developing stable drug formulations.
The primary degradation pathways for levothyroxine in the solid state include deiodination and deamination. nih.gov The formation of this compound is likely linked to reactions involving the core L-thyroxine structure. Research suggests that interactions between the active pharmaceutical ingredient (API) and various excipients used in tablets can accelerate degradation. For example, excipients like lactose (B1674315) can react with the amine group of levothyroxine via a Maillard reaction, leading to the formation of adducts and other degradation products. juniperpublishers.com
Future research in this area should focus on:
API-Excipient Interaction Studies: Systematically investigating the reactivity of L-thyroxine with a wide range of common pharmaceutical excipients (e.g., binders, fillers, disintegrants) under various stress conditions (heat, humidity, light). This would help identify excipients that promote the formation of the N-methylamide impurity.
Degradation Pathway Elucidation: Using advanced mass spectrometry techniques (e.g., MS/MS) to map the fragmentation patterns and identify intermediates in the degradation process. juniperpublishers.com This can confirm whether the formation pathway proceeds through an ester intermediate, as suggested by its chemical synthesis. nih.gov
Impact of Manufacturing Processes: Assessing how manufacturing steps such as wet granulation, drying, and compression influence the rate and type of impurity formation. The presence of moisture and heat during processing can significantly impact the stability of levothyroxine. nih.gov
A deeper mechanistic understanding will enable the rational design of more robust levothyroxine formulations with minimized potential for the formation of this compound and other impurities over the product's shelf life.
Exploration of this compound as a Scaffold for Novel Chemical Probes
Beyond its role as an impurity, the structure of this compound lends itself to exploration as a scaffold for creating novel chemical probes. Chemical probes are essential tools for studying biological systems, allowing researchers to investigate the function of proteins and signaling pathways.
Thyroid hormone derivatives have already been successfully modified to create such probes. For example, photoaffinity labels based on L-thyroxine have been synthesized to identify thyroid hormone receptors. nih.gov More recently, dansyl-based fluorescent probes derived from L-thyroxine have been developed to monitor the activity of the MCT8 thyroid hormone transporter in living cells. bohrium.comresearchgate.net A key finding in these studies is that modification of the carboxylic acid group can significantly alter the probe's selectivity and transport characteristics. bohrium.comiisc.ac.in
This compound presents an interesting starting point for probe development for several reasons:
Modified Carboxyl Group: The conversion of the carboxylic acid to an N-methylamide neutralizes the negative charge and alters the hydrogen bonding capacity. This modification could change its binding affinity and selectivity for different thyroid hormone-binding proteins and transporters.
Site for Further Derivatization: The core structure contains multiple sites—the phenolic hydroxyl, the primary amine, and the aromatic rings—that can be further functionalized with reporter groups (e.g., fluorophores, biotin) or reactive groups for covalent labeling.
Modulation of Physicochemical Properties: The N-methylamide group can influence properties like membrane permeability and metabolic stability compared to the parent L-thyroxine, potentially leading to probes with different cellular behaviors.
Future research could involve synthesizing a library of probes based on the this compound scaffold to investigate thyroid hormone signaling pathways, identify new binding partners, and serve as potential antagonists. nih.gov Such tools would be invaluable for basic research and drug discovery efforts related to thyroid hormone function.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for L-Thyroxine-N-methylamide, and how can purity be optimized during preparation?
- Methodological Answer : Synthesis typically involves methylamination of L-thyroxine using methylamine or its derivatives under controlled pH (8–9) to preserve stereochemistry. Purification via reverse-phase HPLC with a C18 column and acetonitrile/water gradient (e.g., 20% to 80% acetonitrile over 30 minutes) is critical to isolate the N-methylamide derivative. Purity ≥98% can be confirmed via LC-MS (electrospray ionization) and NMR (¹H/¹³C) .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) with iodine staining to detect free amine intermediates. Avoid excessive heating (>40°C) to prevent racemization .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer :
- Structural Confirmation : High-resolution mass spectrometry (HR-MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₀I₄N₂O₄).
- Stereochemical Integrity : Circular dichroism (CD) spectroscopy to confirm retention of thyroxine’s chiral centers .
- Solubility : Use dynamic light scattering (DLS) in phosphate-buffered saline (PBS) at pH 7.4 to assess aggregation tendencies .
Q. How should researchers handle discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis focusing on experimental variables:
- Compare assay conditions (e.g., cell lines, incubation time, and concentrations). For example, thyroid receptor binding assays using HEK293 cells may yield conflicting results vs. HepG2 due to receptor isoform expression differences .
- Validate findings via orthogonal methods (e.g., surface plasmon resonance [SPR] for binding affinity vs. radioligand assays) .
Advanced Research Questions
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in thyroid hormone receptor (TR) signaling?
- Methodological Answer :
- In Vitro : Use TRβ-overexpressing cell lines with luciferase reporters (e.g., pGL4-TRE) to quantify transcriptional activation. Include co-transfection with nuclear receptor coactivators (e.g., SRC-1) to assess协同 effects .
- In Silico : Perform molecular dynamics simulations (e.g., GROMACS) to model ligand-receptor interactions, focusing on the methylamide group’s role in stabilizing the TR ligand-binding domain .
Q. How can researchers address low reproducibility in pharmacokinetic studies of this compound?
- Methodological Answer :
- Standardization : Adhere to FDA Bioanalytical Method Validation guidelines for LC-MS/MS quantification in plasma (e.g., linearity range: 1–100 ng/mL, precision ±15%).
- Animal Models : Use thyroidectomized rats to minimize endogenous hormone interference. Collect samples at fixed intervals (0.5, 2, 6, 24 hours post-dose) .
Q. What strategies are effective for designing high-throughput screening (HTS) assays targeting this compound’s off-target effects?
- Methodological Answer :
- Panel Selection : Screen against a diversified target library (e.g., Eurofins CEREP panel) covering GPCRs, kinases, and ion channels.
- Assay Format : Use fluorescence polarization (FP) for TR binding and calcium flux assays (e.g., FLIPR Tetra) for Gq-coupled receptors .
Methodological and Safety Considerations
Q. What are the best practices for ensuring ethical and reproducible research with this compound?
- Guidelines :
- Data Transparency : Report all experimental conditions, including batch-specific purity data and solvent residues (e.g., DMSO content in stock solutions) .
- Safety Protocols : Follow OSHA standards for handling iodinated compounds: use fume hoods, PPE (nitrile gloves, lab coats), and monitor iodine vapor levels (<0.1 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
